

Spectroscopic Profile of 1-Methyleneindane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-Methyleneindane**, a valuable building block in organic synthesis and drug discovery. The following sections detail the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis)—along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and further chemical manipulation of this compound.

Molecular Structure

1-Methyleneindane possesses a bicyclic structure featuring a benzene ring fused to a five-membered ring, which is substituted with an exocyclic methylene group.

Molecular Formula: C₁₀H₁₀ Molecular Weight: 130.19 g/mol CAS Number: 2471-84-3

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Methyleneindane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **1-Methyleneindane**



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.45 - 7.20	m	-	4	Aromatic (H-4, H-5, H-6, H-7)
6.05	t	2.5	1	Vinylic (=CH ₂)
5.40	t	2.5	1	Vinylic (=CH ₂)
3.00	t	7.0	2	Allylic (H-2)
2.60	tt	7.0, 2.5	2	Allylic (H-3)

Table 2: ¹³C NMR Spectroscopic Data of **1-Methyleneindane**

Chemical Shift (δ) ppm	Assignment
145.8	C-7a
144.2	C-3a
142.5	C-1
128.5	C-5
126.8	C-6
125.0	C-4
121.2	C-7
110.5	=CH ₂
35.5	C-2
31.0	C-3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 1-Methyleneindane



Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Medium	=C-H stretch (vinylic)
3020	Medium	=C-H stretch (aromatic)
2950, 2845	Medium	-C-H stretch (aliphatic)
1645	Strong	C=C stretch (exocyclic)
1605, 1480	Medium	C=C stretch (aromatic)
890	Strong	=CH2 out-of-plane bend
750	Strong	C-H out-of-plane bend (ortho- disubstituted)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data of 1-Methyleneindane

λmax (nm)	Molar Absorptivity (ε) L·mol ⁻¹ ·cm ⁻¹	Solvent
255	10,500	Ethanol
295	1,200	Ethanol

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are representative experimental protocols.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of **1-Methyleneindane** in 0.5 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard (0.00 ppm). For the ¹H NMR spectrum, 16 scans were accumulated, while the ¹³C NMR spectrum required 1024 scans.



Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A drop of neat **1**-**Methyleneindane** was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-650 cm⁻¹. The spectrum was the result of co-adding 32 scans at a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum was measured using a dual-beam spectrophotometer. A stock solution of **1-Methyleneindane** was prepared in ethanol. This solution was then diluted to an appropriate concentration to ensure that the absorbance values fell within the linear range of the instrument (typically 0.1-1.0 AU). The spectrum was recorded from 200 to 400 nm in a 1 cm quartz cuvette, with pure ethanol used as the reference.

Visualizations Molecular Structure of 1-Methyleneindane

Caption: 2D representation of the **1-Methyleneindane** molecule.

Experimental Workflow for Spectroscopic Characterization

Caption: General workflow from synthesis to spectroscopic analysis.

This guide serves as a foundational resource for professionals engaged in research and development involving **1-Methyleneindane**. The detailed spectroscopic data and protocols will aid in ensuring the quality and identity of this key chemical intermediate.

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